molecular formula C21H18ClNO6 B12117087 1-(4-chlorophenyl)-1-oxopropan-2-yl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

1-(4-chlorophenyl)-1-oxopropan-2-yl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12117087
M. Wt: 415.8 g/mol
InChI Key: NFIUIRCOKLSOJL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1-oxopropan-2-yl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a methoxyethyl group, and a dioxoisoindole carboxylate moiety, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-1-oxopropan-2-yl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the chlorination of a phenyl group, followed by the introduction of the oxopropan-2-yl group through a Friedel-Crafts acylation reaction. The methoxyethyl group can be introduced via an etherification reaction, and the dioxoisoindole carboxylate moiety can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, such as Lewis acids, to enhance reaction efficiency, as well as the implementation of continuous flow reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-1-oxopropan-2-yl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-1-oxopropan-2-yl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1-oxopropan-2-yl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenyl derivatives, oxopropan-2-yl compounds, and dioxoisoindole carboxylates. Examples include:

  • 1-(4-chlorophenyl)-2-oxopropane
  • 2-(2-methoxyethyl)-1,3-dioxoisoindoline
  • 5-carboxy-2,3-dihydro-1H-isoindole

Uniqueness

1-(4-chlorophenyl)-1-oxopropan-2-yl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H18ClNO6

Molecular Weight

415.8 g/mol

IUPAC Name

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C21H18ClNO6/c1-12(18(24)13-3-6-15(22)7-4-13)29-21(27)14-5-8-16-17(11-14)20(26)23(19(16)25)9-10-28-2/h3-8,11-12H,9-10H2,1-2H3

InChI Key

NFIUIRCOKLSOJL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC

Origin of Product

United States

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